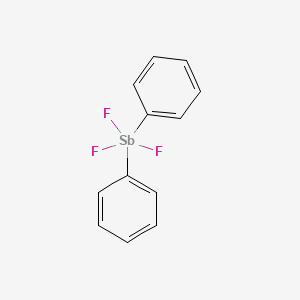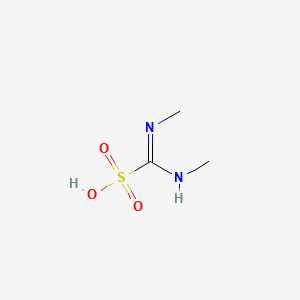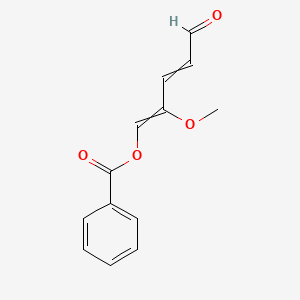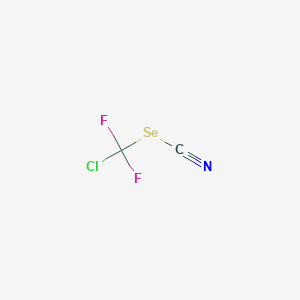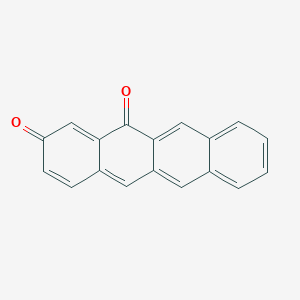
Tetracene-2,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracene-2,12-dione is an organic compound belonging to the class of tetracenequinones. It is a polycyclic aromatic hydrocarbon with a chemical formula of C18H10O2. This compound is known for its applications in organic electronics and its potential anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracene-2,12-dione can be synthesized through various methods. One common synthetic route involves the oxidation of tetracene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as acetic acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from simpler aromatic compounds. The process includes steps like Friedel-Crafts acylation, cyclization, and subsequent oxidation to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracene-2,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the tetracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid, and various alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted tetracene derivatives, which can have different functional groups such as hydroxyl, nitro, or alkyl groups .
Applications De Recherche Scientifique
Tetracene-2,12-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organic electronic materials.
Biology: Studied for its interactions with DNA and potential as an anticancer agent.
Medicine: Investigated for its cytotoxic effects on cancer cells, particularly breast and cervical cancer cell lines.
Industry: Utilized in the production of organic semiconductors and other electronic materials
Mécanisme D'action
The mechanism of action of tetracene-2,12-dione involves its interaction with DNA. It primarily binds to the minor groove of DNA, disrupting the normal function of the DNA and leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly relevant in its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracene-5,12-dione: Another tetracenequinone with similar properties and applications.
Pyrimidine-2,4-dione: A compound with notable anticancer potential.
Uniqueness
Tetracene-2,12-dione is unique due to its specific binding affinity to DNA and its potential for use in both organic electronics and as an anticancer agent. Its dual functionality makes it a compound of significant interest in both scientific research and industrial applications .
Propriétés
Numéro CAS |
55488-93-2 |
|---|---|
Formule moléculaire |
C18H10O2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
tetracene-2,12-dione |
InChI |
InChI=1S/C18H10O2/c19-15-6-5-13-8-14-7-11-3-1-2-4-12(11)9-16(14)18(20)17(13)10-15/h1-10H |
Clé InChI |
FTIVUPHIZQIESS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC(=O)C=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
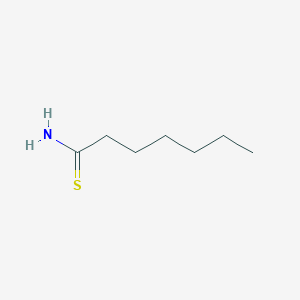

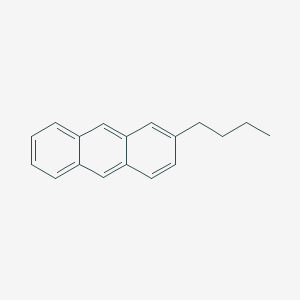
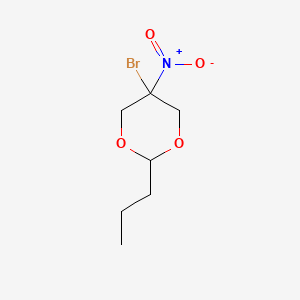
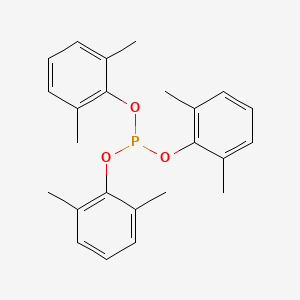
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
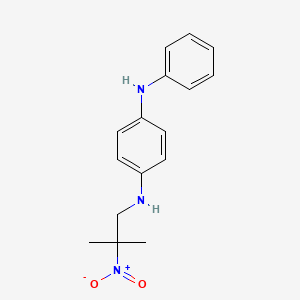
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
